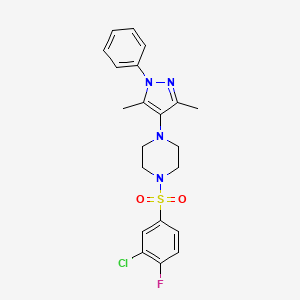![molecular formula C16H18ClNO4 B6486793 6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one CAS No. 887210-02-8](/img/structure/B6486793.png)
6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one
Descripción general
Descripción
6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one, also known as 6-C-MMHC, is a synthetic chemical compound of the chromen-2-one family. It is a white powder that is insoluble in water and soluble in organic solvents. 6-C-MMHC has been studied extensively for its potential therapeutic and pharmaceutical applications.
Mecanismo De Acción
6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one has been found to act as an inhibitor of certain enzymes involved in the metabolism of drugs. It has also been found to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been found to act as an anti-inflammatory and antifungal agent.
Biochemical and Physiological Effects
This compound has been found to act as an inhibitor of certain enzymes involved in the metabolism of drugs. It has also been found to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been found to act as an anti-inflammatory and antifungal agent. It has been found to possess antioxidant activity, which may be useful in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one in laboratory experiments include its low cost, ease of synthesis, and its potential to act as an inhibitor of certain enzymes involved in the metabolism of drugs. The disadvantages of using this compound in laboratory experiments include its potential toxicity, its limited solubility in water, and its potential to interfere with the metabolism of certain drugs.
Direcciones Futuras
Future research on 6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one should focus on its potential therapeutic and pharmaceutical applications. This includes further investigation of its potential to act as an anti-inflammatory, antifungal, and anti-cancer agent, as well as its potential to inhibit the growth of certain bacteria and fungi. Additionally, further research should focus on its potential to act as an inhibitor of certain enzymes involved in the metabolism of drugs, as well as its potential to possess antioxidant activity. Finally, further research should focus on its potential toxicity, its limited solubility in water, and its potential to interfere with the metabolism of certain drugs.
Métodos De Síntesis
6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one can be synthesized from 2,6-dimethylmorpholine, 4-chlorobenzaldehyde and 7-hydroxy-2H-chromen-2-one. The reaction of these three compounds is catalyzed by a base, such as sodium hydroxide, and the resulting product is this compound.
Aplicaciones Científicas De Investigación
6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one has been studied for its potential therapeutic and pharmaceutical applications, including as an anti-inflammatory, antifungal, and anti-cancer agent. It has also been studied for its potential to act as an inhibitor of certain enzymes involved in the metabolism of drugs. Additionally, this compound has been studied for its potential to inhibit the growth of certain bacteria and fungi.
Propiedades
IUPAC Name |
6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c1-9-6-18(7-10(2)21-9)8-11-3-16(20)22-15-5-14(19)13(17)4-12(11)15/h3-5,9-10,19H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXNLEXDEHQBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322899 | |
| Record name | 6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxychromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677725 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
887210-02-8 | |
| Record name | 6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxychromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B6486717.png)
![N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6486723.png)
![N-[3-(dimethylamino)propyl]-N'-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486724.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B6486731.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486734.png)
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6486746.png)
![N-[3-(dimethylamino)propyl]-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486760.png)
![N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486768.png)
![1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6486777.png)
![N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6486783.png)
![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6486787.png)

![5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486810.png)
![5-[(2-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486831.png)